(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 4-nitrophenyl group at the ketone position and a 2,3-dimethoxyphenyl moiety at the propenone terminus. Chalcones of this type are synthesized via Claisen-Schmidt condensation and are studied for their biological activities, including antimalarial, anticancer, and nonlinear optical properties .
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-16-5-3-4-13(17(16)23-2)8-11-15(19)12-6-9-14(10-7-12)18(20)21/h3-11H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXURXWJGMKJLK-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39060-03-2 | |
| Record name | 2,3-DIMETHOXY-4'-NITROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,3-dimethoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Demethylated products or other substituted derivatives.
Scientific Research Applications
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the nitro and methoxy groups plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nonlinear Optical (NLO) Properties
Chalcones are investigated for NLO applications due to their π-conjugated systems. The target compound’s 3-methylphenyl analog (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits a NLO value of 2.77 , whereas the 2,3-dimethoxyphenyl derivative (1-(5-chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one) shows a lower value (0.24 ) . This suggests electron-donating methoxy groups may reduce hyperpolarizability compared to methyl or nitro groups.
Table 2: Nonlinear Optical Properties
| Compound Name | Substituents | NLO Value |
|---|---|---|
| 3-Methylphenyl analog | 3-methyl, 4-nitro | 2.77 |
| Target Compound | 2,3-dimethoxy, 4-nitro | - |
| 2,3-Dichlorophenyl analog | 2,3-dichloro | 0.16 |
Structural and Crystallographic Insights
The target compound’s crystal structure reveals O–H···O hydrogen bonds and π-π stacking interactions (interplanar distance: 3.45 Å), stabilizing the lattice . Key structural differences among analogs include:
- (2E)-1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one : The hydroxyl group participates in stronger hydrogen bonding, altering melting points and crystallinity .
Table 3: Structural Parameters
| Compound Name | Dihedral Angle (°) | Key Interactions |
|---|---|---|
| Target Compound | 19.34 | O–H···O, π-π stacking |
| 4-Methoxyphenyl analog | 7.40 | Weaker C–H···O contacts |
| 4-Hydroxyphenyl analog | - | O–H···O (stronger) |
Biological Activity
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound that exhibits a range of biological activities. Chalcones are known for their potential therapeutic effects, particularly in cancer treatment and antimicrobial applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications.
- Chemical Formula : C17H15NO5
- Molecular Weight : 313.3 g/mol
- CAS Number : 39060-03-2
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and modulating cell cycle progression.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB and STAT3 .
- Antimicrobial Activity : Preliminary studies suggest that this chalcone exhibits antibacterial properties against various pathogens .
Anticancer Activity
Recent studies have demonstrated significant anticancer effects of this compound against several cancer cell lines. The following table summarizes the findings from various research studies:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-468 | 5.0 | Induces apoptosis |
| Study B | HCT116 | 2.95 | Inhibits tubulin polymerization |
| Study C | CCRF-CEM | 3.55 | Modulates NF-κB signaling |
These studies indicate that the compound has a promising potential as an anticancer agent, particularly due to its ability to target multiple pathways involved in tumor growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed:
- Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Moderate activity against Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
In a recent investigation, this compound was tested on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead molecule in developing new anticancer therapies.
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
